molecular formula C14H20O2 B14615519 1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methoxybenzene CAS No. 58877-04-6

1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methoxybenzene

Cat. No.: B14615519
CAS No.: 58877-04-6
M. Wt: 220.31 g/mol
InChI Key: QCXMRGCVUSYDLV-UHFFFAOYSA-N
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Description

1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methoxybenzene is an organic compound characterized by its unique structure, which includes an ethylpent-2-en-1-yl group attached to a methoxybenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methoxybenzene typically involves the reaction of 4-methoxyphenol with 3-ethylpent-2-en-1-ol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of the alcohol reacts with the phenol to form the ether linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond in the ethylpent-2-en-1-yl group to a single bond, forming saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methoxybenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that influence cellular processes, including signal transduction and gene expression.

Comparison with Similar Compounds

  • 1-[(3-Ethylpent-2-en-1-yl)oxy]benzene
  • 4-Methoxyphenol
  • 3-Ethylpent-2-en-1-ol

Uniqueness: 1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methoxybenzene is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

58877-04-6

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

1-(3-ethylpent-2-enoxy)-4-methoxybenzene

InChI

InChI=1S/C14H20O2/c1-4-12(5-2)10-11-16-14-8-6-13(15-3)7-9-14/h6-10H,4-5,11H2,1-3H3

InChI Key

QCXMRGCVUSYDLV-UHFFFAOYSA-N

Canonical SMILES

CCC(=CCOC1=CC=C(C=C1)OC)CC

Origin of Product

United States

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